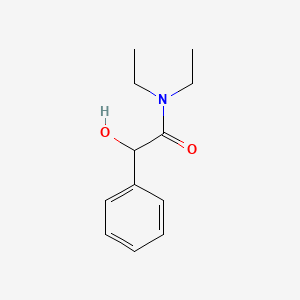

N,N-Diethyl-2-hydroxy-2-phenylacetamide

Description

Contextualization within Amide Chemistry and Phenylacetamide Derivatives Research

The amide bond is one of the most fundamental linkages in organic chemistry and biochemistry, forming the backbone of proteins and appearing in a vast array of pharmaceuticals, polymers, and other functional molecules. Research in amide chemistry is continually advancing, with a focus on developing more efficient, selective, and sustainable methods for their synthesis. rsc.org

N,N-Diethyl-2-hydroxy-2-phenylacetamide is a member of the phenylacetamide family. Phenylacetamide derivatives are a significant class of compounds investigated for a wide range of biological activities. tbzmed.ac.ir Various studies have demonstrated that modifying the phenylacetamide scaffold can lead to compounds with potential applications, including antibacterial, nematicidal, and anticancer properties. tbzmed.ac.irnih.govnih.gov For instance, research has shown that certain synthetic phenylacetamide derivatives can induce apoptosis in cancer cells, highlighting the scaffold's potential in medicinal chemistry. tbzmed.ac.irmdpi.com The specific structure of this compound, featuring an α-hydroxy group, makes it an α-hydroxy amide, a subclass of compounds recognized as important intermediates in organic synthesis. scientific.netresearchgate.net

Significance of this compound in Contemporary Chemical Science

The significance of this compound in chemical science stems from its unique trifunctional structure. The α-hydroxy amide motif is a key structural feature in various biologically active molecules and serves as a valuable building block for more complex chemical entities. scientific.net The presence of a chiral center at the α-carbon means the compound can exist as different stereoisomers, offering avenues for research in asymmetric synthesis and stereoselective catalysis.

While extensive research has been conducted on structurally related but distinct compounds such as the insect repellent DEET (N,N-Diethyl-m-toluamide), the specific academic focus on this compound is less documented, presenting an opportunity for novel research. nih.govwikipedia.org Its structure suggests potential for investigation into its own biological activities, its utility as a precursor in the synthesis of other complex molecules, and its role as a model compound for studying the chemical and physical properties of α-hydroxy amides. The interplay between the hydrogen-bonding capability of the hydroxyl group, the electronic properties of the phenyl ring, and the steric and electronic influence of the N,N-diethylamide group makes it a compelling target for detailed characterization studies.

Current Research Trajectories and Future Directions in Chemical Synthesis and Characterization

Current research in the synthesis of amides and, more specifically, α-hydroxy amides, points toward several future directions for a compound like this compound.

Chemical Synthesis: Future synthetic research could focus on developing novel, efficient, and stereoselective routes to this compound and its analogues. While traditional methods often involve the reaction of an amine with an activated carboxylic acid (like an acyl chloride), contemporary research explores more advanced strategies. chemicalbook.com Potential synthetic pathways include:

From α-hydroxy acids: The amination of α-hydroxy acids (like mandelic acid) is a direct route. scientific.netresearchgate.net

Passerini and Ugi Reactions: Multicomponent reactions offer a convergent and atom-economical approach to complex amides. Post-transformation of Passerini adducts, for example, can yield α-hydroxy amides. thieme-connect.comresearchgate.net

Hydrocyanation followed by hydrolysis: The addition of hydrocyanic acid to an aldehyde (benzaldehyde) to form a cyanohydrin, followed by controlled hydrolysis of the nitrile group to an amide, is a known method for producing α-hydroxy amides. google.com

Catalytic Routes: The development of catalytic methods, perhaps using transition metals, for the direct hydroxylation and amidation of precursors would represent a significant advancement in green chemistry. researchgate.net

Characterization: Detailed characterization is essential to understanding the compound's properties. Future work would involve comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) and X-ray crystallography to determine its precise three-dimensional structure. uni.luthieme-connect.com Investigating its physicochemical properties, such as pKa, solubility, and lipophilicity (LogP), is crucial for predicting its behavior in various systems. The predicted properties from computational models provide a baseline for such empirical studies. uni.lu

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₇NO₂ |

| CAS Number | 2019-69-4 bldpharm.comechemi.com |

| PubChem CID | 121583 nih.gov |

| InChI Key | UXLCWYBQDGCVQE-UHFFFAOYSA-N uni.lu |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 207.27 g/mol | uni.lu |

| Monoisotopic Mass | 207.12593 Da | uni.lu |

| XLogP3 | 1.5 | uni.lu |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-hydroxy-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11(14)10-8-6-5-7-9-10/h5-9,11,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLCWYBQDGCVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942257 | |

| Record name | N,N-Diethyl-2-hydroxy-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2019-69-4 | |

| Record name | N,N-Diethyl-2-hydroxy-2-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2019-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-2-phenyl-N,N-diethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-2-hydroxy-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diethyl 2 Hydroxy 2 Phenylacetamide

Established Synthetic Routes and Reaction Conditions

Established methods for synthesizing N,N-Diethyl-2-hydroxy-2-phenylacetamide and related scaffolds often rely on robust and well-understood chemical transformations, primarily focusing on the formation of the amide linkage from mandelic acid or its derivatives.

Amidation and Condensation Reactions in this compound Synthesis

Direct amidation of mandelic acid with diethylamine (B46881) is a primary route to this compound. This transformation typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. Common methods involve the use of coupling agents or the conversion of the carboxylic acid to a more reactive species.

One-pot procedures using activating agents are prevalent. For example, a method analogous to the synthesis of N,N-diethyl-m-toluamide (DEET) involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI). sld.curesearchgate.net This forms a highly reactive acylimidazole intermediate, which then readily reacts with diethylamine to yield the final amide. sld.curesearchgate.net This approach is efficient, with by-products that are easily removed. sld.cu

The Mitsunobu reaction offers another pathway for the synthesis of related N,N-diethylbenzamides from benzoic acids and diethylamine. nih.gov This reaction typically uses triphenylphosphine (B44618) and an azodicarboxylate like diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov It is believed to proceed through an acyloxyphosphonium ion intermediate. nih.gov

Additionally, transition metal mediators can facilitate direct condensation. Titanium tetrachloride (TiCl₄) has been shown to promote the direct condensation of carboxylic acids and amines. nih.gov However, the reaction yields can be diminished by the steric hindrance of the secondary amine, diethylamine. nih.gov

| Method | Activating Agent/Catalyst | Key Intermediate | Typical Conditions | Reference |

| CDI Coupling | 1,1'-Carbonyldiimidazole (CDI) | Acylimidazole | Dichloromethane, 35-40°C | sld.curesearchgate.net |

| Mitsunobu Reaction | Triphenylphosphine, DIAD | Acyloxyphosphonium ion | Toluene, Reflux | nih.gov |

| TiCl₄ Mediated | Titanium tetrachloride | N/A | Pyridine (B92270), 85°C | nih.gov |

Classical Multi-Step Pathways for this compound Scaffolds

Multi-step synthesis provides an alternative to direct amidation, often involving the isolation of intermediates. vapourtec.com A common classical strategy is the conversion of the carboxylic acid to an acyl halide, which is significantly more electrophilic and reacts readily with amines. sld.cu For the synthesis of this compound, mandelic acid would first be converted to mandeloyl chloride, typically using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with diethylamine, often in the presence of a base to neutralize the HCl by-product. sld.cu

Another classical multi-step pathway involves the initial esterification of mandelic acid. The resulting ester can then undergo aminolysis with diethylamine to form the desired amide. orgsyn.org A related approach is the reaction of mandelic acid with a halo-alcohol, such as 2-chloroethanol, to form a halo-ester intermediate. This intermediate, the chlorethyl ester of mandelic acid, can then be condensed with diethylamine, where the amine acts as both the nucleophile for amidation and to displace the chloride. core.ac.uk

| Step 1: Intermediate Formation | Reagents | Step 2: Amide Formation | Reagents | Reference |

| Mandeloyl Chloride | Thionyl Chloride (SOCl₂) | Reaction with Diethylamine | Diethylamine, Base | sld.cu |

| Methyl or Ethyl Mandelate | Methanol or Ethanol, Acid Catalyst | Ammonolysis/Aminolysis | Diethylamine | orgsyn.org |

| Chloroethyl Mandelate | 2-Chloroethanol | Condensation with Diethylamine | Diethylamine | core.ac.uk |

Advanced Synthetic Strategies and Catalytic Approaches for this compound

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. For phenylacetamide derivatives, this includes the use of novel catalysts and reagents to streamline synthetic processes.

Transition-Metal Catalyzed Methodologies for Phenylacetamide Derivatives

Transition-metal catalysis offers powerful tools for forming and modifying complex molecules. nih.gov While direct catalytic amidation is a key area, transition metals are also used to functionalize the core structure of phenylacetamide derivatives. Palladium-catalyzed C–H functionalization has been successfully applied to mandelic acid derivatives. acs.org Using directing groups on the α-hydroxyl or amino position, various transformations such as arylation, iodination, and olefination of the phenyl ring can be achieved. acs.org This allows for the synthesis of a diverse library of substituted phenylacetamide scaffolds that would be difficult to access through traditional means. For example, Pd(II)-catalyzed C-H olefination can be performed on phenylacetic acids using amino acid ligands and O₂ as a reoxidant. acs.org

Utilization of Organosilicon Reagents in Related Amide Syntheses

Organosilicon reagents have emerged as effective activating agents in amide synthesis. researchgate.net These reagents can be used to convert carboxylic acids into silyl (B83357) esters or other activated intermediates, which then react with amines to form amides. The mechanism is proposed to involve the formation of a silyl ester, which is more electrophilic than the parent carboxylic acid, followed by nucleophilic attack by the amine. This approach avoids the use of harsh chlorinating agents and often results in cleaner reactions with easily removable by-products (siloxanes). researchgate.net While specific applications to this compound are not widely documented, the general utility of silicon-based coupling reagents makes them a relevant advanced strategy for related amide syntheses. researchgate.net

Stereoselective Synthesis Approaches for this compound

The α-carbon in this compound is a chiral center, making stereoselective synthesis a critical consideration for accessing enantiomerically pure forms.

Enzymatic and Biocatalytic Methods: Enzymes, particularly lipases, can be used for the kinetic resolution of racemic mandelic acid through enantioselective amidation. researchgate.net In a typical resolution, one enantiomer of the acid is preferentially converted to the amide, leaving the other enantiomer of the acid unreacted. For instance, immobilized Pseudomonas sp. lipase (B570770) was found to preferentially amidate (R)-mandelic acid, yielding (R)-mandelamide with high enantiopurity, alongside unreacted (S)-mandelic acid. researchgate.net

Furthermore, whole-cell biocatalysis provides a route for asymmetric synthesis. Recombinant E. coli strains expressing both a (R)-specific oxynitrilase and an amide-forming nitrilase variant have been developed. nih.gov These biocatalysts can convert benzaldehyde (B42025) and cyanide directly into (R)-mandelic acid amide with high enantioselectivity (ee > 90%). nih.gov

Asymmetric Catalysis: Non-biological catalysts are also employed for asymmetric synthesis. Chiral transition metal complexes can catalyze the enantioselective formation of key intermediates. For example, chiral vanadium catalysts have been used for the asymmetric addition of cyanide to benzaldehydes to produce chiral cyanohydrins. google.com These cyanohydrins can then be hydrolyzed to the corresponding chiral mandelic acid and subsequently converted to the target amide, preserving the stereochemistry. google.com

Organocatalysis represents another powerful tool. Chiral organocatalysts, such as epi-quinine-derived ureas, have been used in one-pot syntheses to produce (R)-mandelic acid esters from simple aldehydes with high enantioselectivity. nih.gov The resulting chiral esters can serve as precursors to the final chiral amide. The principle of asymmetric synthesis relies on the influence of a chiral reagent or catalyst to create diastereomeric transition states, leading to the preferential formation of one product enantiomer. libretexts.org

| Approach | Catalyst/Reagent | Substrate | Product | Key Feature | Reference |

| Kinetic Resolution | Immobilized Pseudomonas sp. Lipase | (R/S)-Mandelic Acid | (R)-Mandelamide & (S)-Mandelic Acid | Enantioselective amidation | researchgate.net |

| Whole-Cell Biocatalysis | Recombinant E. coli (Oxynitrilase/Nitrilase) | Benzaldehyde, Cyanide | (R)-Mandelic Acid Amide | Direct asymmetric synthesis | nih.gov |

| Asymmetric Cyanation | Chiral Vanadium Complex | Benzaldehyde | Chiral Mandelonitrile | Enantioselective C-C bond formation | google.com |

| Organocatalysis | epi-Quinine-derived Urea | Benzaldehyde | (R)-Mandelic Acid Esters | One-pot asymmetric synthesis of precursor | nih.gov |

Mechanistic Studies of this compound Formation and Intermediates

The formation of the amide bond in this compound from mandelic acid and diethylamine is a process that can be understood through detailed mechanistic studies of related amidation reactions.

The direct amidation of a carboxylic acid with an amine is a condensation reaction that involves the elimination of a water molecule. This reaction is typically thermodynamically unfavorable under mild conditions and requires a catalyst to proceed at a reasonable rate. The mechanism of boron-catalyzed direct amidation reactions has been investigated and provides valuable insights. nih.gov

In boron-catalyzed amidations, it is proposed that the boronic acid catalyst interacts with the carboxylic acid. One suggested mechanism involves the formation of a monoacyloxyboron intermediate. However, recent studies question this and propose alternative mechanisms. nih.gov These alternatives suggest the formation of a dimeric B-X-B motif (where X can be O or NR) which is capable of activating the carboxylic acid while simultaneously delivering the amine nucleophile to the carbonyl group. nih.gov The reaction between amines and boron compounds is rapid, indicating that boron-nitrogen interactions are likely a key part of the catalytic cycle. nih.gov

In the context of this compound synthesis, a boron-based catalyst could facilitate the reaction between mandelic acid and diethylamine. The hydroxyl group of mandelic acid could also potentially interact with the catalyst, influencing the reaction pathway and the nature of the intermediates.

For enzymatic reactions, the mechanism is dictated by the active site of the enzyme. In lipase-catalyzed amidation, the reaction proceeds through an acyl-enzyme intermediate. The carboxylic acid (mandelic acid) first acylates a serine residue in the active site of the lipase, releasing a water molecule. The amine (diethylamine) then attacks the acyl-enzyme intermediate, leading to the formation of the amide and regeneration of the enzyme. The enantioselectivity observed in these reactions arises from the specific binding of one enantiomer of the mandelic acid in the enzyme's active site. researchgate.net

The biocatalytic synthesis using recombinant E. coli involves a cascade of reactions. nih.govnih.gov First, an (R)-specific oxynitrilase catalyzes the enantioselective addition of cyanide to benzaldehyde to form (R)-mandelonitrile. Subsequently, a nitrilase hydrolyzes the nitrile group to a carboxamide. If diethylamine is present or the nitrilase is engineered to facilitate transamidation, this compound could potentially be formed. The intermediates in this pathway are (R)-mandelonitrile.

Table 2: Proposed Intermediates in Amidation Reactions

| Reaction Type | Key Intermediate(s) | Description | Reference |

| Boron-Catalyzed Amidation | Dimeric B-X-B species | Activates the carboxylic acid and delivers the amine. | nih.gov |

| Lipase-Catalyzed Amidation | Acyl-enzyme complex | Formed by the reaction of mandelic acid with the enzyme's active site. | researchgate.net |

| Biocatalytic Synthesis | (R)-Mandelonitrile | Formed from benzaldehyde and cyanide, then converted to the amide. | nih.govnih.gov |

Chemical Transformations and Derivatization of N,n Diethyl 2 Hydroxy 2 Phenylacetamide

Strategies for Functional Group Interconversions on the N,N-Diethyl-2-hydroxy-2-phenylacetamide Core

The primary sites for functional group interconversion on the this compound core are the hydroxyl and amide functionalities. While the tertiary amide is generally robust, the secondary hydroxyl group is amenable to various transformations.

A key transformation is the oxidation of the secondary alcohol to a ketone, yielding N,N-Diethyl-2-oxo-2-phenylacetamide . This conversion can be achieved using a variety of standard oxidizing agents. The resulting α-ketoamide is a valuable intermediate for further derivatization, such as the formation of hydrazones or oximes.

Another potential, though less commonly documented, transformation is the dehydration of the alcohol to form the corresponding enamide, (E/Z)-N,N-diethyl-2-phenylacetamide . This reaction would typically require strong acidic conditions and high temperatures, which could also promote amide hydrolysis as a competing pathway.

Substitution of the hydroxyl group is also a feasible strategy. Under acidic conditions, the hydroxyl group can be protonated and eliminated as water, allowing for nucleophilic substitution by halides or other nucleophiles, although this can be challenging due to the stability of the benzylic carbocation formed and potential side reactions.

A documented synthetic pathway highlights the versatility of the parent compound, mandelic acid, in generating the core structure. One method involves the initial esterification of the hydroxyl group on mandelic acid with acetyl chloride, followed by conversion of the carboxylic acid to an acid chloride using thionyl chloride. Subsequent reaction with diethylamine (B46881) forms the amide, and a final hydrolysis step removes the acetyl protecting group to yield this compound. patsnap.com

Synthesis of Structurally Modified this compound Analogues

The synthesis of analogues can be systematically approached by modifying the three main components of the molecule: the phenyl ring, the hydroxyl/amide functions, and the chiral center.

Introducing substituents onto the phenyl ring is a common strategy to modulate the electronic and steric properties of the molecule. This is typically achieved by starting with a correspondingly substituted mandelic acid derivative. The nature and position of the substituent can significantly influence the reactivity of the distal functional groups.

For instance, electron-withdrawing groups (e.g., nitro, halo) on the phenyl ring can increase the acidity of the benzylic proton and the hydroxyl proton, potentially altering the conditions required for reactions at the hydroxyl site. Conversely, electron-donating groups (e.g., alkyl, alkoxy) can enhance the electron density of the ring, making it more susceptible to electrophilic attack, and may stabilize any transient carbocation intermediate formed at the benzylic position during substitution reactions.

Research on related phenylacetamide structures, such as N-(4-hydroxyphenyl)acetamide, demonstrates that the phenyl ring can be readily nitrated to introduce nitro groups at positions ortho or meta to the existing substituent. nih.gov This suggests that direct electrophilic substitution on the this compound ring is a viable, albeit potentially complex, route to new analogues. The table below outlines potential modifications and their expected impact.

| Modification Type | Example Substituent | Position | Potential Impact on Reactivity |

| Electron-Withdrawing | -NO₂ | Ortho, Para | Increases acidity of hydroxyl proton; may facilitate nucleophilic attack. |

| Electron-Withdrawing | -Cl, -Br | Ortho, Para | Modestly increases acidity; alters steric profile. |

| Electron-Donating | -CH₃, -OCH₃ | Ortho, Para | Decreases acidity of hydroxyl proton; may stabilize benzylic carbocation. |

| Steric Bulk | -C(CH₃)₃ | Ortho | Hinders reactions at the benzylic hydroxyl group. |

The hydroxyl group is the most frequent target for derivatization. Standard organic reactions can be employed to create a wide array of analogues.

O-Alkylation (Etherification): Reaction of this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a suitable base (e.g., sodium hydride) yields the corresponding ether derivative, such as N,N-Diethyl-2-methoxy-2-phenylacetamide .

O-Acylation (Esterification): Treatment with an acid chloride or acid anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) affords ester analogues, for example, N,N-Diethyl-2-acetoxy-2-phenylacetamide .

While the N,N-diethyl groups are generally unreactive, advanced synthetic methods could potentially achieve de-ethylation or transamidation, but these are challenging transformations that risk cleaving the amide bond entirely. The table below lists examples of derivatives synthesized through hydroxyl modification.

| Reaction Type | Reagent | Resulting Functional Group | Example Product Name |

| O-Alkylation | Methyl Iodide / NaH | Methoxy Ether | N,N-Diethyl-2-methoxy-2-phenylacetamide |

| O-Alkylation | Benzyl Bromide / NaH | Benzyl Ether | N,N-Diethyl-2-(benzyloxy)-2-phenylacetamide |

| O-Acylation | Acetyl Chloride / Pyridine | Acetate Ester | N,N-Diethyl-2-acetoxy-2-phenylacetamide |

| O-Acylation | Benzoyl Chloride / Pyridine | Benzoate Ester | N,N-Diethyl-2-(benzoyloxy)-2-phenylacetamide |

This compound possesses a stereocenter at the carbon atom bearing the hydroxyl and phenyl groups. Therefore, it exists as a pair of enantiomers: (R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide and (S)-N,N-Diethyl-2-hydroxy-2-phenylacetamide. The racemic mixture is often denoted as D,L-(this compound). chemnet.comreach51.com

The synthesis of stereochemically pure analogues is of significant interest. This can be achieved through two primary routes:

Chiral Resolution: Separating the enantiomers from the racemic mixture. This can be accomplished by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral carboxylic acid or amine), which can then be separated by crystallization, followed by regeneration of the individual enantiomers.

Asymmetric Synthesis: Employing stereoselective methods to synthesize a single enantiomer directly. This often involves the use of a chiral catalyst or a chiral auxiliary. For example, the asymmetric reduction of the precursor ketone, N,N-Diethyl-2-oxo-2-phenylacetamide, using a chiral reducing agent could provide enantiomerically enriched alcohol. Modern synthetic methods, such as those using Ellman's sulfinamide, have proven effective for the asymmetric preparation of chiral amines and could be adapted for related structures. nih.gov

The biological and chemical properties of the individual enantiomers can differ significantly from each other and from the racemic mixture.

Reaction Kinetics and Selectivity Studies for this compound Derivatization

Detailed kinetic studies on the derivatization of this compound are not extensively reported in publicly available literature. However, general principles of physical organic chemistry allow for predictions regarding reaction rates and selectivity.

The rate of reactions involving the hydroxyl group, such as esterification or etherification, will be influenced by several factors:

Steric Hindrance: The bulky N,N-diethylamide group and the phenyl ring create a sterically congested environment around the hydroxyl group, which may slow the reaction rate compared to less hindered alcohols.

Electronic Effects: As mentioned in section 3.2.1, substituents on the phenyl ring will modulate the nucleophilicity of the hydroxyl oxygen. Electron-donating groups will increase electron density and may accelerate reactions with electrophiles, while electron-withdrawing groups will have the opposite effect.

Solvent and Catalyst: The choice of solvent and catalyst is critical. For example, in an O-alkylation reaction, a polar aprotic solvent (e.g., DMF, THF) is typically preferred to solvate the cation of the base (e.g., Na⁺ from NaH) and leave a highly reactive "naked" alkoxide nucleophile.

Selectivity becomes a key consideration when multiple reactive sites are present in a molecule. For the core structure, the primary selectivity question is between reaction at the hydroxyl group versus the amide. Under most conditions (e.g., acylation, alkylation), the hydroxyl group is significantly more nucleophilic and reactive than the tertiary amide, ensuring high chemoselectivity .

In studies involving more complex analogues with additional functional groups, regioselectivity would become a critical parameter to study and control. For instance, if an analogue contained a second, different hydroxyl group, the relative reaction rates at each site would depend on their respective steric and electronic environments.

Advanced Spectroscopic and Structural Characterization of N,n Diethyl 2 Hydroxy 2 Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For N,N-Diethyl-2-hydroxy-2-phenylacetamide, with the molecular formula C₁₂H₁₇NO₂, both proton (¹H) and carbon-13 (¹³C) NMR are essential.

While a publicly archived experimental spectrum is not available, the ¹H NMR spectrum of this compound can be predicted based on its molecular structure. The spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected resonances include those for the aromatic protons of the phenyl group, the methine proton adjacent to the hydroxyl and phenyl groups, the methylene and methyl protons of the two ethyl groups, and the proton of the hydroxyl group.

The phenyl group should exhibit signals in the aromatic region, typically between δ 7.2-7.5 ppm. The exact splitting pattern would depend on the solvent and resolution but would represent the five protons on the benzene ring. The single methine proton (-CH(OH)-) is expected to appear as a singlet at approximately δ 5.0 ppm. The presence of the adjacent hydroxyl group and the amide functionality influences its chemical shift. The hydroxyl (-OH) proton itself would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.

The two N-ethyl groups are diastereotopic due to the presence of the chiral center at the benzylic carbon. This means they are chemically non-equivalent and should, in principle, give rise to separate signals. Therefore, one would expect to see two distinct quartets for the two -NCH₂- groups and two distinct triplets for the two -CH₃ groups. These signals would likely appear in the δ 3.0-3.6 ppm range for the methylene quartets and δ 0.9-1.3 ppm for the methyl triplets, each integrating to two and three protons, respectively.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | Multiplet | 5H | Ar-H (Phenyl) |

| ~ 5.0 | Singlet | 1H | Ph-CH (OH)- |

| Variable | Broad Singlet | 1H | -OH |

| ~ 3.0 - 3.6 | Quartet (x2) | 4H | -N(CH ₂CH₃)₂ |

| ~ 0.9 - 1.3 | Triplet (x2) | 6H | -N(CH₂CH ₃)₂ |

Note: These are predicted values based on standard chemical shift ranges and structural analysis. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 10 distinct carbon signals are expected, as two pairs of carbons in the phenyl ring are chemically equivalent due to symmetry.

The carbonyl carbon (-C=O) of the amide group is expected to have a characteristic downfield chemical shift, typically in the range of δ 170-175 ppm. The carbons of the phenyl ring would produce signals in the aromatic region (δ 125-140 ppm). The carbon atom of the phenyl ring attached to the main chain (quaternary carbon) would be distinct from the protonated carbons. The methine carbon (-CH(OH)-) would likely resonate around δ 75 ppm. The methylene carbons of the diethylamino group (-NCH₂-) are expected around δ 40-45 ppm, while the terminal methyl carbons (-CH₃) would appear most upfield, typically between δ 12-15 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Carbon Type | Assignment |

| ~ 170 - 175 | C=O | Amide Carbonyl |

| ~ 140 | C | Aromatic (Quaternary) |

| ~ 125 - 129 | CH | Aromatic |

| ~ 75 | CH | Ph-C H(OH)- |

| ~ 40 - 45 | CH₂ | -N(C H₂CH₃)₂ |

| ~ 12 - 15 | CH₃ | -N(CH₂C H₃)₂ |

Note: These are predicted values based on standard chemical shift ranges. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity within the ethyl groups by showing correlations between the methylene quartet and methyl triplet protons. It would also confirm the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be crucial for definitively assigning each carbon signal to its attached proton(s), for example, linking the methine proton signal at ~δ 5.0 ppm to the carbon signal at ~δ 75 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in piecing together the molecular fragments. For instance, correlations would be expected from the methine proton to the carbonyl carbon and the quaternary aromatic carbon, confirming the core structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum gives valuable structural information.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and numerous fragment ions. The molecular ion for this compound would be expected at an m/z corresponding to its molecular weight (207.27).

The fragmentation pattern is predictable based on the structure. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amides and amines. This would result in the loss of an ethyl radical (•CH₂CH₃) or the formation of a stable iminium ion.

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the carbonyl group is highly favorable due to the stability of the resulting benzoyl-type cation or related fragments. A prominent peak at m/z 107, corresponding to the [C₆H₅CHO]⁺• or [C₆H₅CH(OH)]⁺ ion, would be expected from the cleavage of the amide bond.

Loss of water: The presence of a hydroxyl group could lead to the loss of a water molecule (18 Da) from the molecular ion, resulting in an [M-H₂O]⁺• peak at m/z 189.

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts, such as [M+Na]⁺, with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. For this compound (monoisotopic mass: 207.12593 Da), the protonated molecule [M+H]⁺ would have an m/z of 208.13321. uni.lu

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the ion. For example, an HRMS measurement of the [M+H]⁺ ion would yield a value very close to the calculated exact mass of 208.13321 for the formula C₁₂H₁₈NO₂⁺, thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Table 3: Predicted ESI-MS Adducts for this compound uni.lu

| Adduct | Calculated m/z |

| [M+H]⁺ | 208.13321 |

| [M+Na]⁺ | 230.11515 |

| [M+K]⁺ | 246.08909 |

| [M+NH₄]⁺ | 225.15975 |

| [M-H]⁻ | 206.11865 |

Source: Predicted data from PubChem CID 121583. uni.lu

Based on a thorough search of available scientific literature and databases, there is currently insufficient public data to provide a detailed article on the advanced spectroscopic and structural characterization of this compound that meets the specific requirements of the requested outline.

Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables for the specified sections.

Computational and Theoretical Investigations of N,n Diethyl 2 Hydroxy 2 Phenylacetamide

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, solve the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and thermodynamic stability. iitg.ac.injeeadv.ac.in

For a molecule like N,N-Diethyl-2-hydroxy-2-phenylacetamide, these studies would reveal the electronic effects of the phenyl, hydroxyl, and N,N-diethylamide groups. The amide group itself is a subject of significant interest due to its resonance, which imparts a partial double bond character to the C-N bond, influencing the molecule's geometry and rotational barriers. nih.govsolubilityofthings.com Theoretical studies on related aromatic amides have quantified these rotational barriers and explored how substituents on the aromatic ring and the nitrogen atom affect the electronic structure. nih.govacs.org

Key electronic properties that would be calculated for this compound include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Electron Density Distribution and Electrostatic Potential: These calculations would map out the electron-rich and electron-poor regions of the molecule, identifying sites susceptible to electrophilic or nucleophilic attack. The oxygen atoms of the carbonyl and hydroxyl groups, for instance, are expected to be electron-rich.

Thermochemical Data: Quantum calculations can predict thermodynamic properties such as the standard enthalpy of formation and Gibbs free energy, providing insights into the molecule's stability. researchgate.net

Table 1: Representative Calculated Electronic Properties for a Model Phenylacetamide

| Property | Illustrative Value | Significance for this compound |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to oxidation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest empty orbital and susceptibility to reduction. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the electronic excitability and chemical reactivity of the molecule. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative for a generic phenylacetamide and are not specific to this compound. Actual values would require specific calculations.

Molecular Modeling and Conformational Analysis

The flexibility of this compound, arising from several rotatable single bonds, means it can adopt numerous conformations. Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are employed to explore the potential energy surface and identify low-energy, stable conformers. rsc.orgnih.govresearchgate.net

Computational conformational analysis typically involves:

A systematic or stochastic search of the conformational space to generate a wide range of possible structures.

Energy minimization of these structures using a computationally efficient method like molecular mechanics.

Re-optimization of the low-energy conformers using more accurate quantum chemical methods (e.g., DFT) to obtain reliable geometries and relative energies. researchgate.net

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, theoretical studies could investigate its formation, such as through the amidation of 2-hydroxy-2-phenylacetic acid, or its degradation pathways. pressbooks.pub

For instance, the synthesis of amides from carboxylic acids and amines can proceed through different mechanisms. numberanalytics.com Computational studies on amide bond formation have explored the role of activating agents and catalysts, mapping out the energy profiles of the reaction pathways. rsc.org Such studies on the formation of this compound would involve locating the transition state structures for the key bond-forming steps and calculating the corresponding energy barriers, which determine the reaction rate.

Similarly, the metabolic pathways of related phenylacetamides have been investigated computationally. acs.org For this compound, theoretical predictions could identify the most likely sites of metabolic attack, such as oxidation of the phenyl ring or N-dealkylation of the diethylamino group.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

In the solid state, the arrangement of molecules in the crystal lattice is governed by intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions in a crystal structure. researchgate.netiucr.orgnih.govacs.org It maps the electron distribution of a molecule within its crystalline environment, highlighting regions of close contact with neighboring molecules.

For this compound, the presence of a hydroxyl group (a hydrogen bond donor) and carbonyl and hydroxyl oxygen atoms (hydrogen bond acceptors) suggests that hydrogen bonding would be a dominant interaction in its crystal packing. nih.gov The phenyl rings could also participate in π-π stacking interactions.

A Hirshfeld surface analysis would provide:

A 3D visualization of intermolecular contacts, with different colors representing the nature and strength of the interactions.

This information is crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Predicting the crystal structure of flexible molecules like this one is a significant computational challenge. rsc.orgtandfonline.comacs.org

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Hydroxylated Amide

| Contact Type | Percentage Contribution | Description |

| H···H | 45% | Represents interactions between hydrogen atoms, often related to van der Waals forces. |

| O···H/H···O | 35% | Indicates the presence of strong hydrogen bonds, a key feature for this molecule. |

| C···H/H···C | 15% | Relates to weaker C-H···π or other C-H···O/N interactions. |

| C···C | 5% | Suggests potential π-π stacking interactions between phenyl rings. |

Note: These percentages are illustrative and would depend on the actual crystal structure of this compound.

Computational Approaches for Predicting Chemical Properties and Reactivity

Beyond fundamental quantum chemical studies, various computational models are used to predict a wide range of chemical properties and reactivity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate chemical structure with biological activity or physical properties. ingentaconnect.comnih.govkg.ac.rsingentaconnect.comtandfonline.com

For this compound, QSAR models could be developed by studying a series of related compounds to predict properties like solubility, lipophilicity (logP), or potential biological activities. nih.govnih.gov These models rely on calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecule.

Other in silico prediction methods include:

pKa Prediction: Estimating the acidity of the hydroxyl proton and the basicity of the amide nitrogen.

Toxicity Prediction: Using models trained on large databases of toxicological data to flag potential liabilities, such as mutagenicity. nih.govresearchgate.net

Metabolism Prediction: Identifying likely metabolic transformations the molecule might undergo. archivepp.comnih.govmdpi.com

These computational tools are invaluable in the early stages of chemical research and development for prioritizing compounds and guiding experimental work. researchgate.netxisdxjxsu.asiamdpi.commdpi.comesisresearch.orgresearchgate.netdntb.gov.uamdpi.comnih.gov

N,n Diethyl 2 Hydroxy 2 Phenylacetamide As a Chemical Intermediate and Scaffold

Utilization in the Synthesis of Complex Organic Molecules

The reactivity of N,N-Diethyl-2-hydroxy-2-phenylacetamide is centered around its hydroxyl, amide, and phenyl functionalities. These groups can be selectively modified to create a variety of derivatives, thereby enabling its use as an intermediate in the synthesis of more elaborate molecular architectures.

The hydroxyl group is a key site for modification. It can undergo O-alkylation or O-acylation to introduce a wide range of substituents. For instance, etherification of the hydroxyl group can be used to link the scaffold to other molecular fragments, while esterification can introduce new functional groups or modulate the biological properties of the resulting molecule. The phenyl ring offers another site for derivatization through electrophilic aromatic substitution reactions. Halogenation, nitration, or Friedel-Crafts reactions can introduce substituents at various positions on the ring, further expanding the structural diversity of the products.

While specific examples detailing the use of this compound as a starting material for complex natural product synthesis are not prevalent in the literature, the general chemistry of α-hydroxy amides is well-established. For example, related phenylacetamide derivatives have been used to synthesize compounds with potential biological activity, such as anticancer agents and antidepressant agents. nih.govnih.gov The synthesis of N-substituted phenylacetamide derivatives has been explored for various applications, demonstrating the utility of the phenylacetamide core in medicinal chemistry. nih.gov

The amide functionality itself can also be a site for chemical transformation. For example, reduction of the amide can yield the corresponding amine, providing a pathway to a different class of compounds. The presence of the chiral center also makes it a potential precursor for asymmetric synthesis, where the existing stereochemistry can influence the formation of new stereocenters.

| Functional Group | Reaction Type | Potential Product Class | Significance |

|---|---|---|---|

| Hydroxyl (-OH) | Etherification | α-Alkoxy-N,N-diethyl-phenylacetamides | Introduction of diverse alkyl or aryl groups. |

| Hydroxyl (-OH) | Esterification | α-Acyloxy-N,N-diethyl-phenylacetamides | Formation of esters with varied functionalities. |

| Phenyl Ring | Electrophilic Aromatic Substitution | Substituted-phenyl derivatives (e.g., nitro, halo) | Modification of electronic and steric properties. nih.gov |

| Amide (C=O) | Reduction | N,N-Diethyl-2-hydroxy-2-phenylethanamines | Access to amino alcohol structures. |

Contributions to the Development of Chemical Libraries

Combinatorial chemistry is a powerful strategy for drug discovery and materials science, enabling the rapid synthesis of a large number of compounds, known as a chemical library. nih.govijpsonline.com These libraries are then screened for desired properties. The "split-and-pool" synthesis method is a common technique used to generate these libraries, where a common scaffold is systematically reacted with a set of building blocks. wikipedia.org

This compound is a suitable candidate for a scaffold in combinatorial synthesis due to its multiple points of diversification. A chemical library based on this scaffold could be constructed by systematically varying the substituents at the hydroxyl group and the phenyl ring.

For example, a library could be generated by first creating a series of ethers or esters at the hydroxyl position using a variety of alcohols or carboxylic acids. This initial set of compounds could then be further diversified by performing a range of electrophilic aromatic substitution reactions on the phenyl ring. This two-dimensional approach would result in a grid of related compounds, each with a unique combination of substituents.

The general process for creating a chemical library from a scaffold like this compound would involve:

Attachment to a solid support (optional): For high-throughput synthesis, the scaffold could be attached to a polymer bead.

Diversification Step 1: Reaction of the hydroxyl group with a set of building blocks (e.g., a collection of acyl chlorides).

Diversification Step 2: Reaction of the phenyl ring with a second set of reagents (e.g., a collection of halogenating agents).

Cleavage from solid support (if applicable) and screening: The resulting library of compounds is then tested for biological activity or other properties.

While there are no specific, published chemical libraries that explicitly use this compound as the central scaffold, the principles of combinatorial chemistry strongly support its potential in this area. nih.gov The generation of libraries of N-phenylacetamide derivatives has been shown to be a fruitful approach for identifying new bioactive molecules. nih.gov

| Scaffold | Point of Diversity 1 (R1 at -OH) | Point of Diversity 2 (R2 at Phenyl Ring) | Resulting Library |

|---|---|---|---|

| This compound | -H (unmodified) | -H, -Cl, -Br, -NO2 | A collection of compounds with the general structure of R1-O-CH(C6H4-R2)-C(=O)N(Et)2 |

| -C(=O)CH3, -C(=O)Ph | -H, -Cl, -Br, -NO2 | ||

| -CH3, -Bn | -H, -Cl, -Br, -NO2 |

Methodological Innovations in Organic Synthesis Employing the Compound

Methodological innovations in organic synthesis often focus on the development of new reactions, catalysts, or more efficient synthetic routes. While this compound has not been the specific subject of major methodological breakthroughs, its synthesis and potential reactions are relevant to broader innovations in amide and alcohol chemistry.

The synthesis of N,N-disubstituted amides is a fundamental transformation in organic chemistry. Innovations in this area include the development of milder and more efficient coupling reagents to form the amide bond, moving away from traditional methods that may require harsh conditions. For example, the use of novel catalysts for the direct amidation of carboxylic acids or esters with amines represents a significant advancement.

In the context of this compound, its own synthesis from mandelic acid and diethylamine (B46881) benefits from general improvements in amide bond formation. Furthermore, the chiral nature of the molecule makes it a potential substrate for stereoselective reactions. Methodological developments in asymmetric catalysis could be applied to reactions involving this compound. For instance, a catalytic enantioselective reaction at the hydroxyl group or the development of a chiral Lewis acid to control reactions on the amide carbonyl could represent significant innovations.

Advanced Analytical Method Development and Validation for N,n Diethyl 2 Hydroxy 2 Phenylacetamide

Chromatographic Separation and Quantification Techniques

Chromatography stands as the cornerstone for the separation and quantification of N,N-Diethyl-2-hydroxy-2-phenylacetamide. The selection of a specific chromatographic technique is contingent on the analytical objective, whether it be the determination of trace-level impurities, assessment of bulk purity, or real-time monitoring of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound

Gas chromatography coupled with mass spectrometry (GC-MS) offers a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. While specific validated methods for this compound are not extensively detailed in publicly available literature, a general approach can be extrapolated from standard GC-MS procedures for similar aromatic amides.

A hypothetical GC-MS method would involve the injection of a derivatized or underivatized sample into a heated injection port, leading to its volatilization. The gaseous analytes are then separated based on their boiling points and interactions with the stationary phase within a capillary column. A typical column for this analysis could be a non-polar or medium-polar column, such as one coated with a phenyl-substituted polysiloxane. The temperature of the GC oven would be programmed to ramp up gradually, allowing for the sequential elution of compounds with different volatilities.

Upon exiting the column, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification. For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for the target analyte.

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Mass Range | 50-400 amu |

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound in bulk samples and pharmaceutical preparations. Its versatility allows for the separation of non-volatile and thermally labile compounds without the need for derivatization.

A standard HPLC method for this compound would likely employ a reversed-phase column, such as a C18 or C8, where the stationary phase is non-polar and the mobile phase is polar. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with the addition of a buffering agent to control the pH and improve peak shape. Isocratic elution (constant mobile phase composition) can be used for simple separations, while gradient elution (varying mobile phase composition) is preferred for complex samples containing impurities with a wide range of polarities.

Detection is commonly achieved using a UV-Vis detector, as the phenyl group in this compound provides strong UV absorbance. For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against its known concentrations. This allows for the accurate determination of the compound's concentration in unknown samples.

Table 2: Illustrative HPLC Method Parameters for Purity and Quantification

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Run Time | 10 minutes |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of the synthesis of this compound. nih.gov It allows chemists to quickly assess the consumption of starting materials and the formation of the desired product.

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase ascends the plate by capillary action, and the components of the spotted mixture separate based on their differential affinities for the stationary and mobile phases.

Since this compound contains a phenyl group, it is UV active and can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent background. libretexts.org For compounds that are not UV active or for enhanced visualization, various staining reagents can be employed. Given that the target compound is a tertiary amide, specific stains can be particularly effective. bldpharm.com

Table 3: Common TLC Stains for Visualization of Amides

| Staining Reagent | Preparation | Visualization |

| Potassium Permanganate | A solution of KMnO4, K2CO3, and NaOH in water. | Yellow to brown spots on a purple background. Effective for oxidizable groups. bldpharm.com |

| Iodine Chamber | A few crystals of iodine in a sealed chamber. | Brown spots against a lighter background. Generally useful for many organic compounds. reachdevices.com |

| Hydroxamate/Ferric Chloride | A two-step process involving hydroxylamine (B1172632) followed by ferric chloride. | Reddish-brown or purple spots, specific for esters and amides. epfl.ch |

By comparing the retention factor (Rf) values of the spots corresponding to the starting materials and the product, the progress of the reaction can be effectively monitored.

Standardization and Reference Material Applications in Analytical Chemistry

The use of a well-characterized reference standard is fundamental for the accuracy and reliability of any quantitative analytical method. This compound itself can serve as a reference material for its own analysis and has been noted as a reference standard in the context of being an impurity of other pharmaceutical compounds.

A certified reference material (CRM) of this compound would have a documented purity and a specified uncertainty value. This CRM is essential for:

Method Validation: To assess the accuracy, precision, linearity, and specificity of analytical methods like HPLC and GC-MS.

Instrument Calibration: To create calibration curves for the accurate quantification of the analyte.

Quality Control: To verify the performance of analytical systems and ensure the consistency of results over time.

The availability of a reliable reference standard is a prerequisite for any laboratory conducting analyses that need to meet regulatory standards.

Purity Assessment and Impurity Profiling Methodologies

Ensuring the purity of this compound is critical, especially in pharmaceutical applications where even trace impurities can have significant effects. Impurity profiling involves the identification and quantification of all potential impurities in a sample.

The primary technique for impurity profiling is HPLC, due to its high resolving power and sensitivity. A well-developed HPLC method should be able to separate the main compound from all potential process-related impurities and degradation products. These impurities could arise from starting materials, by-products of the synthesis, or degradation of the final compound.

For the identification of unknown impurities, hyphenated techniques such as HPLC-MS/MS are invaluable. After separation by HPLC, the impurities are introduced into a mass spectrometer, which provides information about their molecular weight and fragmentation patterns. This data, often combined with other spectroscopic techniques like NMR, allows for the structural elucidation of the impurities.

A comprehensive impurity profiling study would involve subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation and identify potential degradation products. This ensures that the analytical method is "stability-indicating," meaning it can accurately measure the active ingredient in the presence of its degradation products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Diethyl-2-hydroxy-2-phenylacetamide, and how can reaction progress be monitored?

- Methodological Answer : The synthesis typically involves acylating 2-hydroxy-2-phenylacetic acid with diethylamine using coupling agents like thionyl chloride or carbodiimides. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize side reactions. Thin-layer chromatography (TLC) is recommended for real-time monitoring, with eluent systems such as ethyl acetate/hexane (3:7) . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are critical for confirming structural integrity and purity .

Q. How can researchers ensure accurate characterization of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify proton environments (e.g., diethyl groups at δ ~1.2–1.4 ppm) and carbonyl signals (δ ~170 ppm).

- IR Spectroscopy : Confirm hydroxyl (O–H stretch, ~3200–3500 cm⁻¹) and amide (C=O stretch, ~1650 cm⁻¹) functional groups.

- High-Resolution MS : Validate molecular weight (e.g., [M+H]⁺ peak at m/z ≈ 222.16 for C₁₂H₁₇NO₂). Cross-reference with databases like PubChem for consistency .

Q. What solubility and storage protocols are recommended for this compound?

- Methodological Answer : this compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Pre-solubilize in DMSO for biological assays, ensuring concentrations ≤10 mM to avoid solvent cytotoxicity .

Q. What safety precautions are essential during handling?

- Methodological Answer : Follow protocols for structurally similar acetamides:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately. Refer to SDS guidelines for N,N-diethylacetamide analogs (e.g., CAS 127-19-5) for spill management .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and stereochemistry. Key parameters:

- Crystal Growth : Use slow evaporation in ethanol/water (1:1).

- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply anisotropic displacement parameters for non-H atoms. Compare with analogous structures (e.g., N,N-Diethyl-2-phenylacetamide, CAS 2431-96-1) to validate conformational stability .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound in drug discovery?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., hydroxy group → methoxy, halogen) to assess pharmacophore contributions.

- In Vitro Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or surface plasmon resonance (SPR).

- Computational Modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding affinities. Cross-validate with SAR data from related acetamides (e.g., antimicrobial N,N-dimethyl analogs) .

Q. How can metabolic stability be evaluated in vitro for this compound?

- Methodological Answer :

- Hepatic Microsome Assay : Incubate with human liver microsomes (HLMs) at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint) using the substrate depletion method.

- CYP Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4: BFC dealkylation) to assess cytochrome P450 interactions. A >50% inhibition at 10 µM indicates high metabolic liability .

Q. What experimental approaches can identify polymorphic forms of this compound?

- Methodological Answer :

- Thermal Analysis : Differential scanning calorimetry (DSC) to detect melting points and enthalpy changes.

- Powder XRD : Compare diffraction patterns with known polymorphs (e.g., Form I vs. Form II).

- Dynamic Vapor Sorption (DVS) : Monitor hygroscopicity to rule out hydrate formation. For structural insights, pair with solid-state NMR .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.